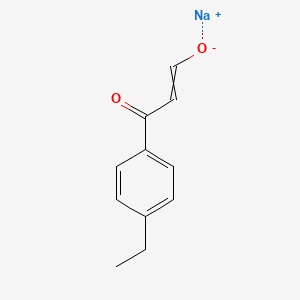
4-Bromo-2,5-dihydroxybenzaldehyde
Vue d'ensemble
Description
4-Bromo-2,5-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO3 . It is a white crystalline solid and has a molecular weight of 217.02 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2,5-dihydroxybenzaldehyde . The InChI code is 1S/C7H5BrO3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-3,10-11H . The compound has a complex structure with 11 heavy atoms and a topological polar surface area of 57.5 Ų .Physical And Chemical Properties Analysis
4-Bromo-2,5-dihydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 217.02 g/mol . The compound has a topological polar surface area of 57.5 Ų and a complexity of 151 .Applications De Recherche Scientifique
Antioxidant Properties
4-Bromo-2,5-dihydroxybenzaldehyde and its derivatives have demonstrated significant antioxidant properties. For instance, bromophenols isolated from the marine red alga Polysiphonia urceolata, including compounds structurally related to 4-Bromo-2,5-dihydroxybenzaldehyde, exhibited potent DPPH radical scavenging activity, suggesting their potential as natural antioxidants (Li et al., 2008). Another study on synthesized 3-bromo-4,5-dihydroxybenzaldehyde showed a strong scavenging effect on DPPH radical activity, indicating its potential as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).
Analytical Chemistry Applications
4-Bromo-2,5-dihydroxybenzaldehyde has been utilized in analytical chemistry. For example, its separation and determination were studied using gas chromatography, highlighting its importance in chemical analysis (Shi Jie, 2000).
Electrocatalytic Activity
Dihydroxybenzaldehydes, which include 4-Bromo-2,5-dihydroxybenzaldehyde analogs, can be used in the electrodeposition of redox-active films. These films exhibit catalytic activity in the electrooxidation of NADH, suggesting potential applications in biosensor design (Pariente et al., 1996).
Synthesis and Structural Characterization
The compound has been involved in the synthesis of various chemical entities. For example, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, structurally related to 4-Bromo-2,5-dihydroxybenzaldehyde, have been used in the synthesis of compounds for potential biological, medicinal, and material applications (Ghosh & Ray, 2017).
Water Sampling and Analysis
Compounds derived from 4-Bromo-2,5-dihydroxybenzaldehyde have been used in environmental science, particularly in the enrichment of trace amounts of copper(II) ions in water samples. This application highlights its utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2,5-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGKQVNDFXTJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299013 | |
| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dihydroxybenzaldehyde | |
CAS RN |
1456821-61-6 | |
| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1456821-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)


![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)







![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)